molecular formula C9H8BrN B12530919 1-Bromo-3-(2-isocyanoethyl)benzene

1-Bromo-3-(2-isocyanoethyl)benzene

Katalognummer: B12530919
Molekulargewicht: 210.07 g/mol
InChI-Schlüssel: WEEAFRMAQHMHLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(2-isocyanoethyl)benzene is a specialized organic compound featuring a benzene ring substituted with a bromine atom and an isocyanoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-isocyanoethyl)benzene can be synthesized through a multi-step process. The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(2-isocyanoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2-isocyanoethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is explored for its potential biological activity and as a building block in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Bromo-3-(2-isocyanoethyl)benzene exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions. The benzene ring’s electron-rich nature allows it to participate in various reactions, forming intermediates that lead to the final products. The isocyanoethyl group can also engage in nucleophilic addition, further diversifying the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    Chlorobenzene: Similar to bromobenzene but with a chlorine atom instead of bromine.

    Fluorobenzene: Contains a fluorine atom on the benzene ring.

Uniqueness: 1-Bromo-3-(2-isocyanoethyl)benzene is unique due to the presence of both a bromine atom and an isocyanoethyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C9H8BrN

Molekulargewicht

210.07 g/mol

IUPAC-Name

1-bromo-3-(2-isocyanoethyl)benzene

InChI

InChI=1S/C9H8BrN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2

InChI-Schlüssel

WEEAFRMAQHMHLK-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[N+]CCC1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.